1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne

Catalog No.
S14240172
CAS No.
M.F
C18H14S2
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne

Product Name

1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne

IUPAC Name

1-methylsulfanyl-4-[4-(4-methylsulfanylphenyl)buta-1,3-diynyl]benzene

Molecular Formula

C18H14S2

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C18H14S2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h7-14H,1-2H3

InChI Key

NCFVBTNHTIBGLD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)SC

1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne is a chemical compound with the formula C18H14S2C_{18}H_{14}S_{2} and a molecular weight of 294.43 g/mol. It is characterized by its structure, which features two 4-(methylthio)phenyl groups linked by a butadiyne moiety. The compound is known for its unique properties due to the presence of the methylthio functional groups, which can influence both its electronic characteristics and reactivity. The compound is often referenced by its IUPAC name, 1,4-bis(4-(methylthio)phenyl)buta-1,3-diyne, and has a CAS number of 188289-13-6 .

Typical of conjugated systems. These include:

  • Electrophilic Aromatic Substitution: The methylthio groups can activate the aromatic rings toward electrophilic substitution due to their electron-donating nature.
  • Cross-Coupling Reactions: The terminal alkynes in the butadiyne structure can undergo coupling reactions, such as Sonogashira or Suzuki coupling, to form more complex molecules.
  • Oxidative Reactions: The presence of multiple conjugated double bonds makes this compound susceptible to oxidation reactions, potentially leading to polymerization or the formation of oxidized derivatives.

The synthesis of 1,4-bis[4-(methylthio)phenyl]-1,3-butadiyne can be achieved through several methods:

  • Glaser-Hay Coupling: This method involves the oxidative dimerization of terminal alkynes in the presence of copper salts and bases. This approach is particularly effective for synthesizing butadiynes from simpler alkyne precursors.
  • Sequential Alkynylation: Starting from a diiodo compound or similar precursor, alkynylation can be performed followed by coupling reactions to construct the desired butadiyne framework.

These methods allow for variations in substituents on the phenyl rings, providing a pathway to tailor the properties of the resulting compounds.

1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne has several potential applications:

  • Organic Electronics: Due to its conjugated structure, it may be used in organic semiconductors or as a material in organic light-emitting diodes (OLEDs).
  • Sensors: Its electronic properties could be harnessed in sensor applications for detecting specific analytes.
  • Materials Science: The compound may serve as a building block for constructing advanced materials with tailored optical or electronic properties.

Interaction studies involving 1,4-bis[4-(methylthio)phenyl]-1,3-butadiyne often focus on its behavior in various environments:

  • Solvent Effects: Investigations into how different solvents affect its stability and reactivity can provide insights into its practical applications.
  • Complex Formation: Studies on how this compound interacts with metal ions or other reagents can reveal potential uses in catalysis or material synthesis.

Several compounds share structural similarities with 1,4-bis[4-(methylthio)phenyl]-1,3-butadiyne. Here are some notable examples:

Compound NameStructureUnique Features
1,4-Di(phenyl)-1,3-butadiyneStructureLacks methylthio groups; higher stability
1,4-Bis(4-methoxyphenyl)-1,3-butadiyneStructureMethoxy groups increase electron density; potential for different reactivity
1,4-Bis(2-thienyl)-1,3-butadiyneStructureThienyl groups introduce sulfur heterocycles; altered electronic properties

Uniqueness: The presence of methylthio substituents in 1,4-bis[4-(methylthio)phenyl]-1,3-butadiyne enhances its electron-donating ability compared to other compounds without such groups. This characteristic may lead to unique reactivity patterns and applications in organic electronics and materials science.

Cross-Coupling Strategies for Aryl-Substituted Butadiynes

Cross-coupling reactions are pivotal for constructing the carbon–carbon bonds in aryl-substituted butadiynes. The Sonogashira coupling, a palladium-copper co-catalyzed process, enables the coupling of terminal alkynes with aryl halides. For 1,4-bis[4-(methylthio)phenyl]-1,3-butadiyne, a modified Sonogashira protocol using aryl thianthrenium salts as electrophiles has shown promise. This method employs palladium(II) acetate with Xantphos ligands under carbonylative conditions, facilitating the insertion of carbon monoxide between the alkyne and aryl units. The reaction proceeds via oxidative addition of the aryl thianthrenium salt to palladium, followed by CO coordination and alkyne insertion, yielding alkynones that isomerize to the desired diyne.

A complementary approach involves the use of alkynylsilanes. Tetrabutylammonium fluoride (TBAF)-promoted cross-coupling of alkynylsilanols with aryl iodides generates symmetrical 1,4-diaryl-1,3-butadiynes in modest yields. This method circumvents the need for harsh bases, enhancing functional group compatibility. For unsymmetrical derivatives, sequential coupling steps with differentially substituted aryl halides are employed, though steric and electronic mismatches often necessitate careful optimization.

Table 1. Cross-Coupling Methods for 1,4-Diaryl-1,3-Butadiynes

SubstratesCatalystsConditionsYield (%)Reference
Aryl thianthrenium saltsPd(OAc)₂, Xantphos, CODMF, 80°C, 12 h45–72
Aryl iodides, alkynylsilanesTBAF, Pd(PPh₃)₄THF, rt, 6 h50–65
Aryl bromides, bis-TMS butadiyneCuI, Pd(OAc)₂, XantphosToluene, 100°C, 24 h60–78

Glaser–Hay Oxidative Dimerization in Symmetrical Diarylbutadiyne Synthesis

The Glaser–Hay oxidative dimerization is a cornerstone for synthesizing symmetrical 1,4-diaryl-1,3-butadiynes. This method couples two terminal alkynes via a copper(I)-mediated process under aerobic conditions. For 1,4-bis[4-(methylthio)phenyl]-1,3-butadiyne, the reaction begins with the preparation of 4-(methylthio)phenylacetylene, which undergoes dimerization in the presence of Cu(I) catalysts and a base such as piperidine. Oxygen acts as the terminal oxidant, regenerating the active Cu species and driving the reaction to completion.

Recent advancements have introduced heterobimetallic systems (e.g., Cu–Pd) to enhance efficiency. For example, combining CuI with palladium(II) acetate accelerates the dimerization of sterically hindered arylacetylenes, achieving yields exceeding 80%. The reaction mechanism involves single-electron transfer (SET) from Cu(I) to the alkyne, forming a radical intermediate that couples to form the diyne backbone.

Key Mechanistic Steps:

  • Oxidation: Cu(I) oxidizes the terminal alkyne to a copper acetylide.
  • Dimerization: Two acetylides couple, forming a conjugated diyne.
  • Reoxidation: Molecular oxygen regenerates Cu(I) from Cu(0), sustaining the catalytic cycle.

Role of Transition Metal Catalysts in Alkyne Functionalization

Transition metals are indispensable in alkyne functionalization due to their ability to mediate bond-forming steps with precise stereoelectronic control.

  • Palladium Catalysts: Pd(0)/Pd(II) cycles dominate cross-coupling reactions. In carbonylative Sonogashira couplings, Pd(II) intermediates coordinate CO and alkynes, enabling sequential insertions to form α,β-alkynones. The ligand environment (e.g., Xantphos) modulates selectivity by stabilizing Pd–acyl intermediates.
  • Copper Catalysts: Cu(I) excels in oxidative dimerization via single-electron transfer (SET) mechanisms. In Glaser–Hay reactions, Cu(I) generates acetylide radicals that dimerize, while Cu(II) byproducts are reoxidized by O₂.
  • Bimetallic Systems: Synergistic Cu–Pd systems enhance reaction rates and yields. For instance, CuI/Pd(OAc)₂ mixtures facilitate both alkyne activation (via Cu) and cross-coupling (via Pd), as seen in one-pot domino syntheses of diarylalkynes.

Table 2. Catalytic Systems for Alkyne Functionalization

Reaction TypeCatalystsKey FunctionReference
Glaser–Hay dimerizationCuI, O₂, piperidineRadical formation, oxidative coupling
Sonogashira couplingPd(OAc)₂, Xantphos, CuIOxidative addition, alkyne insertion
Carbonylative couplingPd(OAc)₂, COAcylpalladium intermediate formation

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Exact Mass

294.05369279 g/mol

Monoisotopic Mass

294.05369279 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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